molecular formula C8H8O2S B013652 4-Mercaptophenylacetic acid CAS No. 39161-84-7

4-Mercaptophenylacetic acid

Cat. No.: B013652
CAS No.: 39161-84-7
M. Wt: 168.21 g/mol
InChI Key: ORXSLDYRYTVAPC-UHFFFAOYSA-N
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Description

4-Mercaptophenylacetic acid, also known as 4-sulfanylphenylacetic acid, is an organic compound with the molecular formula C8H8O2S. It is characterized by the presence of a thiol group (-SH) attached to a phenyl ring, which is further connected to an acetic acid moiety. This compound is a white to pale yellow crystalline solid with a melting point of 105-109°C .

Biochemical Analysis

Biochemical Properties

4-Mercaptophenylacetic acid interacts with various biomolecules, particularly proteins that contain disulfide bonds. It acts as a thiol catalyst in native chemical ligation reactions, which are processes used to form covalent bonds between two peptides .

Cellular Effects

The effects of this compound on cells are primarily related to its role in protein folding. By increasing the folding rate of disulfide-containing proteins, it can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with disulfide bonds in proteins. It acts as a reducing agent, breaking the disulfide bonds and thereby changing the conformation of the protein. This can lead to changes in the activity of the protein, including enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Mercaptophenylacetic acid can be synthesized through various methods. One common approach involves the reaction of 4-bromophenylacetic acid with thiourea, followed by hydrolysis to yield the desired product. The reaction conditions typically include the use of a base such as sodium hydroxide and a solvent like ethanol .

Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of 4-nitrophenylacetic acid to 4-aminophenylacetic acid, followed by thiolation using hydrogen sulfide or a similar reagent. The process is optimized for high yield and purity, often involving multiple purification steps .

Chemical Reactions Analysis

Types of Reactions: 4-Mercaptophenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 4-Mercaptobenzoic acid
  • 4-Mercaptophenylboronic acid
  • 3-Mercaptopropionic acid
  • 4-Aminothiophenol

Comparison: 4-Mercaptophenylacetic acid is unique due to its combination of a thiol group and an acetic acid moiety, which provides distinct reactivity and versatility in chemical synthesis. Compared to 4-mercaptobenzoic acid, which has a carboxylic acid group directly attached to the phenyl ring, this compound offers additional flexibility in forming derivatives and participating in various reactions .

Properties

IUPAC Name

2-(4-sulfanylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c9-8(10)5-6-1-3-7(11)4-2-6/h1-4,11H,5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXSLDYRYTVAPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80392056
Record name 4-Mercaptophenylacetic acid
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Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39161-84-7
Record name 4-Mercaptophenylacetic acid
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Record name 4-Mercaptophenylacetic acid
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Record name 4-Mercaptophenylacetic acid
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Record name 4-Mercaptophenylacetic acid
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Record name 4-MERCAPTOPHENYLACETIC ACID
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Synthesis routes and methods I

Procedure details

A solution of 27.6 g of sodium nitrite in 200 cc of water is added dropwise at 0°, while stirring, to a suspension of 60.4 g of 4-aminophenyl-acetic acid in 200 cc of water and 80 cc of concentrated hydrochloric acid. After the addition is complete, the reaction mixture is stirred at the same temperature for a further 45 minutes. This cold diazonium salt solution is then added dropwise at room temperature to a mixture of 74 g of potassiumethyl xanthogenate, 120 cc of water and 300 cc of a 2 N soda solution, and heating is effected to 45° until gas evolution stops. The mixture is subsequently cooled to room temperature, the pH is adjusted to 1 with concentrated hydrochloric acid and the oiled xanthogenate ester is extracted with ether. After removing the solvent by distillation, the ester is taken up in 500 cc of ethanol, a solution of 90 g of potassium hydroxide in 500 cc of water is added and boiling at reflux is effected for 20 hours. The major portion of the ethanol is subsquently removed by the distillation at reduced pressure, the aqueous phase is cooled with ice, rendered acid with concentrated hydrochloric acid while stirring well, and extracted with ether. The ether extract is dried over sodium sulphate, the solvent is removed by distillation, whereby 4-mercapto-phenylacetic acid crystallizes. After recrystallization from ether/pentane, the acid has a M.P. of 101° to 103°.
Quantity
27.6 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
60.4 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
74 g
Type
reactant
Reaction Step Three
Name
Quantity
120 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 2-(4-((ethoxycarbonothioyl)thio)phenyl)acetic acid (50.0 g, crude, 0.195 mol) in EtOH (180 mL) was added a solution of KOH (40.5 g, 0.724 mol) in water (180 mL). The mixture was stirred at reflux overnight. The mixture was concentrated under reduced pressure to remove EtOH. The aqueous phase was adjusted to pH=1˜2 with conc. HCl. The aqueous phase was then extracted with ethyl acetate (3×200 mL). The combined organic layers were dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure to afford crude 2-(4-mercaptophenyl)acetic acid (32.0 g, 98%) as a gray solid, which was used for next step directly without further purification. 1H NMR (purified by pre-TLC, CD3OD, 400 MHz): δ 7.23 (d, J=8.4 Hz, 2H), 7.15 (d, J=8.0 Hz, 2H), 3.54 (s, 2H).
Name
2-(4-((ethoxycarbonothioyl)thio)phenyl)acetic acid
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
40.5 g
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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